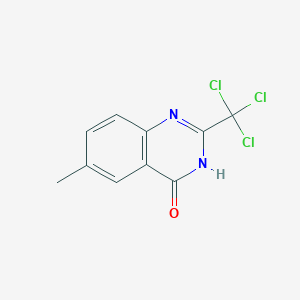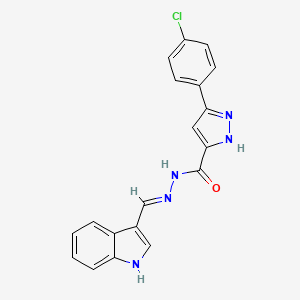
6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone, also known as CC-3, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the quinazolinone family, which is known for its diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. These effects suggest that 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone may have potential therapeutic applications for cancer and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone. One direction is to explore its potential as a treatment for Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific enzymes. Additionally, further studies are needed to determine its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone involves a multi-step process that includes the reaction of 2-aminobenzonitrile with trichloroacetonitrile, followed by the reaction with methylamine and sodium hydroxide. The final product is obtained by acidification and recrystallization. This method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone has been studied for its potential pharmacological properties, particularly as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, it has shown promising results as a potential treatment for Alzheimer's disease and inflammation-related disorders.
Propiedades
IUPAC Name |
6-methyl-2-(trichloromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5-2-3-7-6(4-5)8(16)15-9(14-7)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBZRTXMOLRDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)

![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)

![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)

![2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6122090.png)
![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)